![molecular formula C18H18BrN3O2S B4621973 3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)
3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide
Overview
Description
The study and development of organic compounds with a specific focus on those incorporating bromo, cyano, and thiazolyl groups are significant in the field of medicinal chemistry and material science. These compounds often exhibit unique physical and chemical properties, making them valuable in various applications, including pharmaceuticals and advanced materials.
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related thiazole derivatives often includes condensation reactions, halogenation, and the introduction of cyano groups through specific reagents like bromoacetyl bromide or cyanation agents (Abdelhamid et al., 2017). These methods underline the importance of precise control over reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of such compounds is usually determined through a combination of techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, studies on structurally related compounds have utilized X-ray crystallography to elucidate the crystal structure, showcasing the arrangement of atoms and the stereochemistry of the molecule (Güntepe et al., 2012).
Chemical Reactions and Properties
The reactivity of the compound under discussion is influenced by the presence of the bromo, cyano, and thiazolyl functional groups. These groups can participate in various chemical reactions, including nucleophilic substitution, addition reactions, and cycloaddition reactions, leading to a wide range of derivatives with potential biological activities (Shen, Sun, & Yan, 2015).
Scientific Research Applications
Organic Synthesis and Drug Discovery
Compounds containing thiazole derivatives, such as the one mentioned, are of significant interest in organic synthesis and drug discovery. Thiazole and its derivatives have been extensively studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties. Thiazolidinediones, for example, are a class of compounds that have been explored for their therapeutic potential, particularly in the treatment of type 2 diabetes through their action as insulin sensitizers (Singh et al., 2022).
Antimicrobial and Antitumor Applications
Thiazole derivatives are also investigated for their antimicrobial and antitumor activities. The structural modification of thiazole cores has led to the development of compounds with potent biological activities. These modifications often aim at improving the efficacy, selectivity, and safety profiles of these compounds for potential use as therapeutic agents. The review by Leoni et al. highlights the therapeutic applications of thiazole derivatives in various domains, indicating their significance in medicinal chemistry (Leoni et al., 2014).
Material Science and Supramolecular Chemistry
In material science, compounds featuring bromo, cyano, and thiazole functionalities are explored for their potential in the development of novel materials. These materials may have applications in electronics, photonics, and as sensors. The presence of bromo and cyano groups can significantly affect the electronic properties of a compound, making it suitable for use in optoelectronic devices or as part of supramolecular assemblies. The review on phosphonic acids by Sevrain et al. discusses the application potential of functionally diverse groups in creating supramolecular materials and for surface functionalization (Sevrain et al., 2017).
properties
IUPAC Name |
(E)-3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S/c1-12(2)5-7-24-16-4-3-15(19)10-13(16)9-14(11-20)17(23)22-18-21-6-8-25-18/h3-4,6,8-10,12H,5,7H2,1-2H3,(H,21,22,23)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLPCPRDUWMPK-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)
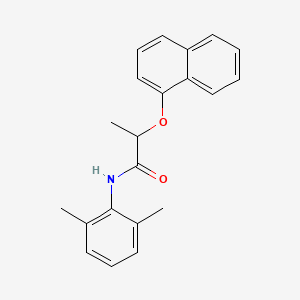

![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)
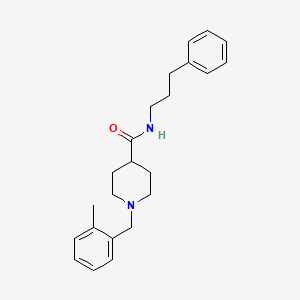
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621928.png)
![ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)
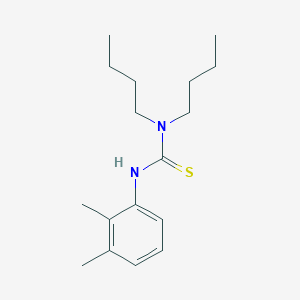

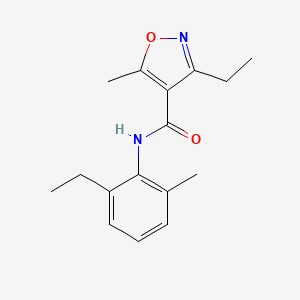
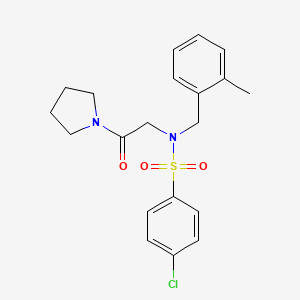
![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621980.png)